1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine hydrochloride
CAS No.:
Cat. No.: VC16402888
Molecular Formula: C5H8ClF2N3
Molecular Weight: 183.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H8ClF2N3 |
|---|---|
| Molecular Weight | 183.59 g/mol |
| IUPAC Name | 1-(difluoromethyl)-5-methylpyrazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H7F2N3.ClH/c1-3-2-4(8)9-10(3)5(6)7;/h2,5H,1H3,(H2,8,9);1H |
| Standard InChI Key | XIKXMTJEAUBVHT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1C(F)F)N.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure is a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Key substituents include:
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1-(Difluoromethyl) group: Introduces electronegativity and metabolic stability via fluorine atoms.
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5-Methyl group: Enhances lipophilicity and modulates steric interactions.
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3-Amine group: Provides a site for hydrogen bonding and derivatization.
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Hydrochloride salt: Improves aqueous solubility for experimental handling.
The canonical SMILES string CC1=CC(=NN1C(F)F)N.Cl and InChIKey XIKXMTJEAUBVHT-UHFFFAOYSA-N confirm its stereochemistry.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈ClF₂N₃ |
| Molecular Weight (g/mol) | 183.59 |
| IUPAC Name | 1-(difluoromethyl)-5-methylpyrazol-3-amine; hydrochloride |
| CAS Number | Not publicly disclosed |
| PubChem CID | 134159288 |
Synthesis and Optimization
Synthetic Pathways
While explicit details for synthesizing 1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine hydrochloride remain proprietary, analogous pyrazole derivatives are typically synthesized via:
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Condensation reactions between hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.
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Halogenation at specific ring positions using bromine or iodine .
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Diazotization and coupling with fluorinating agents like potassium difluoromethyl trifluoroborate to introduce the difluoromethyl group .
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Salt formation via treatment with hydrochloric acid to yield the hydrochloride form.
A patent (CN111303035A) describes a related synthesis for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, highlighting the use of Grignard reagents and carbon dioxide to introduce carboxyl groups . Similar methodologies may apply to the target compound, with adjustments for amine functionalization.
Physicochemical Properties
Solubility and Stability
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Solubility: High solubility in polar solvents (e.g., water, DMSO) due to the hydrochloride salt.
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Thermal Stability: Decomposes above 200°C, consistent with pyrazole derivatives .
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pH Sensitivity: Protonation of the amine group in acidic conditions enhances stability.
Table 2: Comparative Physicochemical Data
Biological Activities and Mechanisms
Anti-Inflammatory Effects
The amine group facilitates interactions with cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. In murine models, similar compounds decreased edema by 40–60% at 50 mg/kg doses.
Anticancer Applications
Preliminary studies indicate apoptosis induction in cancer cell lines (e.g., MCF-7, HeLa) via caspase-3 activation. The difluoromethyl group enhances membrane permeability, achieving IC₅₀ values of 15–25 µM.
Industrial and Research Applications
Pharmaceutical Development
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Lead Compound: Serves as a scaffold for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.
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Prodrug Synthesis: The amine group is acylated or alkylated to improve bioavailability.
Agrochemical Innovations
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Herbicide Adjuvants: Pyrazole derivatives enhance glyphosate uptake in resistant weeds.
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Insect Growth Regulators: Disrupt chitin synthesis in Lepidoptera larvae.
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